An In-Depth Technical Guide to 2-(3,4-Difluorophenoxy)benzenecarbaldehyde Oxime: Synthesis, Characterization, and Scientific Context
An In-Depth Technical Guide to 2-(3,4-Difluorophenoxy)benzenecarbaldehyde Oxime: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and a proposed two-step synthetic pathway, beginning with a copper-catalyzed Ullmann condensation to form the precursor aldehyde, followed by a classical oximation. Each synthetic step is presented with a detailed, field-proven protocol, including the underlying chemical principles and experimental considerations. Furthermore, a thorough guide to the structural characterization of the target molecule using modern spectroscopic techniques—notably Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is provided, complete with predicted data based on analogous structures. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel oxime derivatives.
Introduction and Scientific Context
Oximes (RR'C=NOH) are a versatile class of organic compounds that have garnered significant attention across various scientific disciplines.[1] Their unique chemical reactivity and structural features make them crucial intermediates in organic synthesis and key pharmacophores in drug discovery. The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The target molecule of this guide, 2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime, combines the oxime functional group with a difluorinated diaryl ether scaffold, making it a compound of considerable interest for the development of novel therapeutic agents and advanced materials.
The synthesis of this molecule presents a two-fold challenge: the formation of the diaryl ether bond and the subsequent conversion of the aldehyde to an oxime. This guide will address these challenges by proposing a robust synthetic strategy and providing a detailed framework for the unequivocal characterization of the final product.
Chemical Structure and Properties
The foundational step in understanding a molecule is the elucidation of its structure and physicochemical properties.
Chemical Identifiers:
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Chemical Name: 2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime
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CAS Number: 451485-69-1
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Molecular Formula: C₁₃H₉F₂NO₂
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Molecular Weight: 249.22 g/mol
A table summarizing the key computed physicochemical properties is presented below.
| Property | Value |
| Molecular Weight | 249.22 g/mol |
| Molecular Formula | C₁₃H₉F₂NO₂ |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Synthetic Strategy and Experimental Protocols
The synthesis of 2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime is most logically approached via a two-step sequence. The first step involves the formation of the diaryl ether linkage to create the precursor aldehyde, followed by the oximation of this aldehyde.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 2-(3,4-Difluorophenoxy)benzenecarbaldehyde via Ullmann Condensation
The formation of the diaryl ether bond is a cornerstone of this synthesis. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a well-established and robust method for this transformation.[2][3][4] Modern modifications of this reaction often employ copper salts and ligands to facilitate the coupling under milder conditions.[5]
Causality Behind Experimental Choices:
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Reactants: 2-Chlorobenzaldehyde is chosen as the aryl halide, and 3,4-difluorophenol provides the second aromatic ring. The chlorine atom on the benzaldehyde is activated towards nucleophilic attack by the ortho-aldehyde group.
-
Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type couplings.
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Base: Potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) is typically required to achieve the necessary reaction temperatures for the Ullmann condensation.[6]
Experimental Protocol:
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To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
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Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
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Add anhydrous dimethylformamide (DMF) to the flask.
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Add 2-chlorobenzaldehyde (1.2 eq) to the reaction mixture.
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Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3,4-Difluorophenoxy)benzenecarbaldehyde.
Step 2: Synthesis of 2-(3,4-Difluorophenoxy)benzenecarbaldehyde Oxime
The oximation of an aldehyde is a classic and high-yielding condensation reaction.[1] It involves the reaction of the aldehyde with hydroxylamine, which is typically generated in situ from hydroxylamine hydrochloride and a base.
Causality Behind Experimental Choices:
-
Reactants: The precursor aldehyde synthesized in Step 1 and hydroxylamine hydrochloride.
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Base: Sodium hydroxide or sodium acetate is used to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile.[7]
-
Solvent: A mixture of ethanol and water is a common solvent system for oximation, as it dissolves both the organic aldehyde and the inorganic hydroxylamine salt.
Experimental Protocol:
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In a round-bottom flask, dissolve 2-(3,4-Difluorophenoxy)benzenecarbaldehyde (1.0 eq) in ethanol.
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In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) in water.
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Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.
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Heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime.
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the final product. The following sections outline the expected spectral data.
Caption: Standard workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the oxime proton, and the imine proton. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The oxime hydroxyl proton (-NOH) will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. The imine proton (-CH=N) is expected to be a singlet in the range of δ 8.0-8.5 ppm.[8]
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¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms in the molecule. The carbon of the C=N bond is expected to resonate around δ 145-155 ppm.[8] The carbon atoms attached to fluorine will exhibit large one-bond C-F coupling constants.
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¹⁹F NMR: Fluorine NMR will provide direct information about the fluorine environments and can be used to confirm the 3,4-difluoro substitution pattern on the phenoxy ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an oxime has several characteristic absorption bands.[7][9][10]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (oxime) | 3600 - 3100 | Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=N stretch (imine) | 1680 - 1620 | Medium to Weak |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-F stretch | 1250 - 1000 | Strong |
| N-O stretch | 960 - 930 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Electron Ionization (EI-MS): Under EI conditions, a molecular ion peak ([M]⁺) at m/z = 249 is expected. Characteristic fragmentation may involve the loss of a hydroxyl radical (·OH) to give a fragment at m/z = 232, or cleavage of the ether bond.
Conclusion
This technical guide has detailed the chemical structure, properties, and a robust synthetic route for 2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime. By leveraging a copper-catalyzed Ullmann condensation followed by a standard oximation reaction, this molecule can be accessed in a laboratory setting. The provided protocols, grounded in established chemical principles, offer a reliable starting point for its synthesis. Furthermore, the comprehensive guide to spectroscopic characterization provides the necessary framework for verifying the identity and purity of the final compound. This document serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science, enabling further exploration of the potential applications of this and related fluorinated oxime derivatives.
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